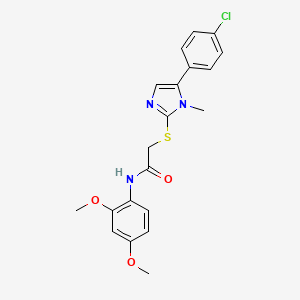
2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide” is a complex organic molecule that contains several functional groups and structural features. It has an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. It also contains a thioether group (sulfur atom connected to two carbon atoms), an acetamide group (a carbonyl group connected to a nitrogen), and a phenyl ring with two methoxy groups attached .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazole ring, thioether, acetamide, and methoxy-substituted phenyl ring would all contribute to its three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the imidazole ring might participate in reactions typical of aromatic compounds, while the acetamide group could be involved in reactions with nucleophiles or bases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarities of its functional groups, and its melting and boiling points would depend on the strengths of the intermolecular forces it can form .科学的研究の応用
Alpha-Glucosidase Inhibition
A study by Iftikhar et al. (2019) on a series of N‐aryl/aralkyl derivatives synthesized from 4‐chlorobenzoic acid demonstrated potent α‐glucosidase inhibitory potential. This suggests applications in diabetes management or as a lead for developing new antidiabetic drugs (Iftikhar et al., 2019).
pKa Determination and Drug Development
Research by Duran and Canbaz (2013) focused on the pKa determination of newly synthesized acetamide derivatives, highlighting their potential as drug precursors. Understanding the acidity constants of such compounds is crucial for drug development and optimization (Duran & Canbaz, 2013).
Heterocyclic Synthesis
Schmeyers and Kaupp (2002) explored the use of thioureido-acetamides for synthesizing various heterocyclic compounds through cascade reactions. This demonstrates the compound's utility in creating biologically active heterocycles, potentially useful in drug discovery and materials science (Schmeyers & Kaupp, 2002).
Anticonvulsant Activity
A study by Aktürk et al. (2002) synthesized omega-(1H-imidazol-1-yl)-N-phenylacetamide derivatives and evaluated their anticonvulsant activity. This highlights the potential therapeutic applications of similar compounds in treating seizure disorders (Aktürk et al., 2002).
Anticancer Activities
Duran and Demirayak (2012) synthesized acetamide derivatives and tested them against a panel of human tumor cell lines, discovering compounds with reasonable anticancer activity. This suggests the role of similar molecules in developing new anticancer agents (Duran & Demirayak, 2012).
Antiangiogenic Agent Metabolism
Kim et al. (2005) investigated the metabolism of the antiangiogenic agent KR-31831, revealing insights into the metabolic pathways and potential toxicology of related compounds (Kim et al., 2005).
作用機序
Safety and Hazards
将来の方向性
The future research directions for this compound would depend on its current applications. If it’s a new compound, initial studies might focus on determining its properties and potential uses. If it’s already used in a particular field, future research might aim to improve its effectiveness or reduce any associated risks .
特性
IUPAC Name |
2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S/c1-24-17(13-4-6-14(21)7-5-13)11-22-20(24)28-12-19(25)23-16-9-8-15(26-2)10-18(16)27-3/h4-11H,12H2,1-3H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXOLWYIFPADTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC(=O)NC2=C(C=C(C=C2)OC)OC)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2367681.png)
![(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2367683.png)
![Methyl 2'-amino-1-ethyl-6'-(furan-2-ylmethyl)-7'-methyl-2,5'-dioxospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2367684.png)
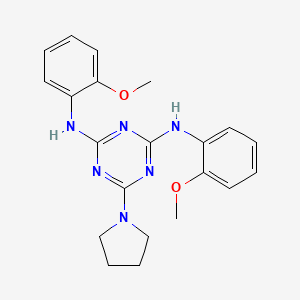

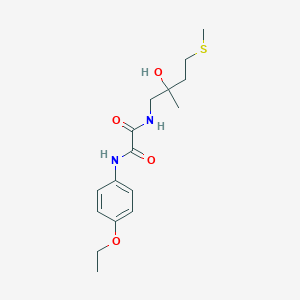
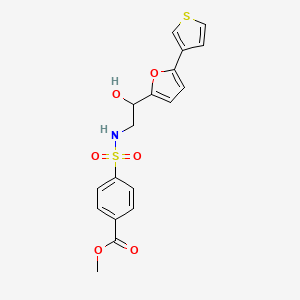
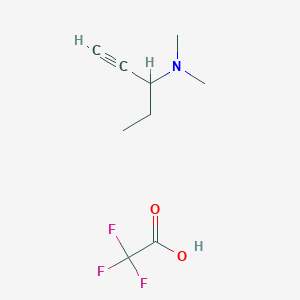
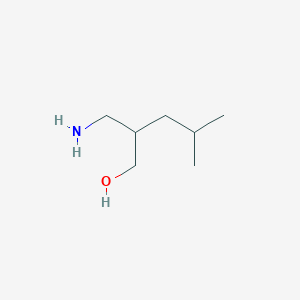

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-methylpyridin-2-yl)propanamide](/img/structure/B2367697.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2367700.png)
![1,7-dimethyl-9-(4-methylphenyl)-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2367701.png)
![N-(4-fluorobenzyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2367703.png)
